N-(2,3-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Description
N-(2,3-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 2-methoxyphenyl group and a sulfanyl bridge connecting to an acetamide backbone.
Properties
Molecular Formula |
C16H13Cl2N5O2S |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H13Cl2N5O2S/c1-25-13-8-3-2-7-12(13)23-16(20-21-22-23)26-9-14(24)19-11-6-4-5-10(17)15(11)18/h2-8H,9H2,1H3,(H,19,24) |
InChI Key |
GVDXILKVILDYPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and inferred functional implications compared to structurally related compounds:
Analysis of Substituent Effects
Aromatic Substituents
- Halogen vs. Alkyl Groups : The target compound’s 2,3-dichlorophenyl group provides stronger electron-withdrawing effects compared to alkylated analogs (e.g., alachlor’s 2,6-diethylphenyl). This may enhance interactions with electron-rich biological targets, such as enzyme active sites .
- Methoxy Positioning : The 2-methoxyphenyl group on the tetrazole ring (target compound) versus 3-chloro-4-methylphenyl () alters electronic and steric profiles. Methoxy groups improve solubility but may reduce binding affinity in hydrophobic environments.
Heterocyclic Core Variations
- Tetrazole vs. Triazole : Tetrazoles (target compound) exhibit higher acidity (pKa ~4-5) compared to triazoles (pKa ~8-10), which could influence ionization state and bioavailability in physiological environments .
Sulfanyl Bridge Role
However, this bridge may also increase susceptibility to oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
